molecular formula C11H23N3O B7986303 1-{(R)-3-[(2-Amino-ethyl)-ethyl-amino]-piperidin-1-yl}-ethanone

1-{(R)-3-[(2-Amino-ethyl)-ethyl-amino]-piperidin-1-yl}-ethanone

Cat. No.: B7986303
M. Wt: 213.32 g/mol
InChI Key: GHEYYNJINYTZEO-LLVKDONJSA-N
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Description

1-{®-3-[(2-Amino-ethyl)-ethyl-amino]-piperidin-1-yl}-ethanone is a complex organic compound with a unique structure that includes a piperidine ring substituted with an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{®-3-[(2-Amino-ethyl)-ethyl-amino]-piperidin-1-yl}-ethanone typically involves the reaction of piperidine derivatives with aminoethyl groups under controlled conditions. One common method involves the use of flow microreactor systems, which offer efficient, versatile, and sustainable processes compared to traditional batch methods .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced technologies such as continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{®-3-[(2-Amino-ethyl)-ethyl-amino]-piperidin-1-yl}-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly with halides and other electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halides, alkylating agents, and other electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{®-3-[(2-Amino-ethyl)-ethyl-amino]-piperidin-1-yl}-ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{®-3-[(2-Amino-ethyl)-ethyl-amino]-piperidin-1-yl}-ethanone involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{®-3-[(2-Amino-ethyl)-ethyl-amino]-piperidin-1-yl}-ethanone is unique due to its specific structure and the presence of both amino and piperidine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[(3R)-3-[2-aminoethyl(ethyl)amino]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-3-13(8-6-12)11-5-4-7-14(9-11)10(2)15/h11H,3-9,12H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEYYNJINYTZEO-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)C1CCCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCN)[C@@H]1CCCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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